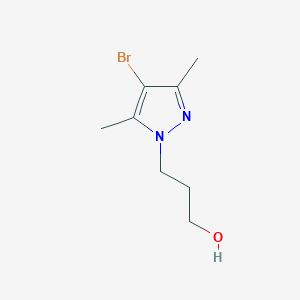
3-Amino-2-(3,5-dimethylphenylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(3,5-dimethylphenylamino)benzoic acid is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring
作用機序
Mode of Action
The compound’s structure suggests it may interact with its targets through hydrogen bonding and aromatic interactions, given the presence of the amino and carboxylic acid groups and the aromatic rings .
Biochemical Pathways
The compound has been associated with antioxidant activity, suggesting it may interact with pathways related to oxidative stress .
Pharmacokinetics
The compound’s predicted properties, such as boiling point and density, suggest it may have reasonable bioavailability .
Result of Action
The compound has been associated with antioxidant activity, suggesting it may help neutralize harmful free radicals in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylaniline and 2-nitrobenzoic acid.
Nitration: The first step involves the nitration of 3,5-dimethylaniline to form 3,5-dimethyl-2-nitroaniline.
Reduction: The nitro group in 3,5-dimethyl-2-nitroaniline is then reduced to an amino group, resulting in 3,5-dimethyl-2-aminoaniline.
Coupling Reaction: The final step involves a coupling reaction between 3,5-dimethyl-2-aminoaniline and 2-nitrobenzoic acid, followed by reduction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-Amino-2-(3,5-dimethylphenylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-Amino-2-(3,5-dimethylphenylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
3-Amino-2,5-dichlorobenzoic acid: Similar structure but with chlorine substituents.
3-Amino-4-methylbenzoic acid: Similar structure with a methyl group instead of dimethylphenyl.
2-Amino-3-methylbenzoic acid: Similar structure with a methyl group on the benzoic acid ring.
Uniqueness
3-Amino-2-(3,5-dimethylphenylamino)benzoic acid is unique due to the presence of both amino and carboxylic acid groups, as well as the substituted phenyl ring. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
3-amino-2-(3,5-dimethylanilino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-6-10(2)8-11(7-9)17-14-12(15(18)19)4-3-5-13(14)16/h3-8,17H,16H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDOYVKQBUTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C=CC=C2N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587531 |
Source


|
| Record name | 3-Amino-2-(3,5-dimethylanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-97-0 |
Source


|
| Record name | 3-Amino-2-(3,5-dimethylanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)


![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)





